2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid
Description
This compound is a furan-based derivative with a phenoxymethyl substituent at the 5-position of the furan ring and a formamido linkage to butanedioic acid (succinic acid). The phenoxymethyl group may enhance lipid solubility, while the succinic acid moiety could facilitate interactions with enzymatic active sites, such as those involved in glutamate or TCA cycle-related processes .
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7/c18-14(19)8-12(16(21)22)17-15(20)13-7-6-11(24-13)9-23-10-4-2-1-3-5-10/h1-7,12H,8-9H2,(H,17,20)(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSVJBQPLKWPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid typically involves multiple steps, starting with the preparation of the furan ring and the phenoxymethyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxymethyl group is then introduced via a nucleophilic substitution reaction.
The final step involves the formation of the butanedioic acid moiety, which can be achieved through a condensation reaction with the furan derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The phenoxymethyl group can be reduced to form phenylmethyl derivatives.
Substitution: The formamido group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, phenylmethyl derivatives, and various substituted formamido compounds .
Scientific Research Applications
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with microbial metabolites and enzyme substrates. Below is a comparative analysis based on enzymatic and metabolic contexts:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Groups and Solubility: The phenoxymethyl group in the target compound contrasts with the aminomethyl or glutamylamino groups in related metabolites. This difference likely alters solubility and membrane permeability, making the target compound more lipophilic than the K07144 substrate . The succinic acid moiety may mimic TCA cycle intermediates, enabling competitive inhibition or substrate analog behavior in carboxylate-binding enzymes.
The absence of a phosphate group distinguishes it from the mfnE substrate, suggesting divergent metabolic fates (e.g., hydrolysis vs. phosphorylation) .
Research Findings and Hypotheses
- Biosynthetic Pathways: The compound may derive from furan-aldehyde intermediates, analogous to mfnF-mediated reactions, but with phenoxymethyl substitution replacing glutamylamino groups .
- Degradation : Microbial consortia expressing furan-oxidizing enzymes (e.g., laccases or cytochrome P450s) might metabolize the compound, though direct evidence is lacking.
Biological Activity
Chemical Identification
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid, also known as N-[5-(phenoxymethyl)-2-furoyl]aspartic acid, is a compound characterized by its unique structure and potential biological activities. Its molecular formula is with a molecular weight of 333.296 g/mol. The compound has been synthesized and studied for various biological activities, including antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan compounds can demonstrate activity against a range of microorganisms, particularly Gram-positive bacteria.
Key Findings:
- Spectrum of Activity : Compounds structurally related to this compound have shown effectiveness against various strains, with higher sensitivity observed in Gram-positive bacteria compared to Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives displayed MIC values ranging from 3.91 to 250 µg/mL against reference strains such as Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives can be toxic at higher concentrations, others may enhance cell viability under specific conditions.
Table 1: Cytotoxicity Results on L929 Cells
| Compound | Dose (µM) | Cell Viability After 24h (%) | Cell Viability After 48h (%) |
|---|---|---|---|
| 24 | 100 | 84 | 90 |
| 25 | 200 | 69 | 59 |
| 29 | 50 | 94 | 102 |
Green color indicates increased metabolic activity; red indicates decreased activity.
The biological activity of compounds like this compound is often attributed to their ability to interact with bacterial cell membranes or inhibit key metabolic pathways. The presence of the furan ring and the phenoxy group may enhance lipophilicity, allowing better penetration into microbial cells.
Case Studies
Several studies have explored the synthesis and biological evaluation of furan derivatives similar to the compound . For example, a study on related compounds indicated that modifications to the furan ring significantly impacted both antimicrobial efficacy and cytotoxicity profiles .
Summary of Case Studies
- Study on Antimicrobial Efficacy : Investigated various furan derivatives against multiple bacterial strains, highlighting the importance of structural modifications in enhancing activity.
- Cytotoxicity Assessment : Evaluated the effects of different concentrations on human cell lines, demonstrating varying levels of cytotoxicity based on compound structure and concentration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
